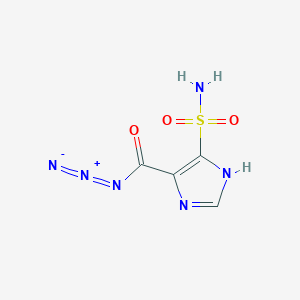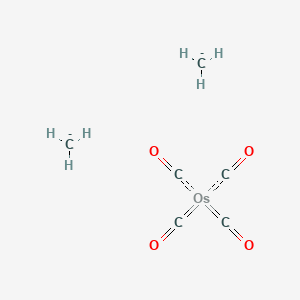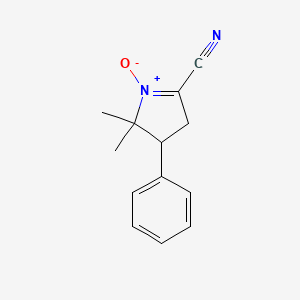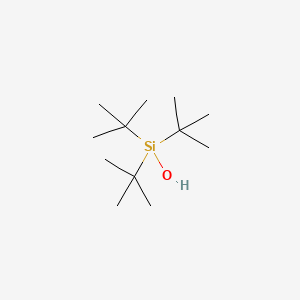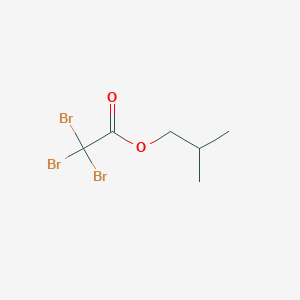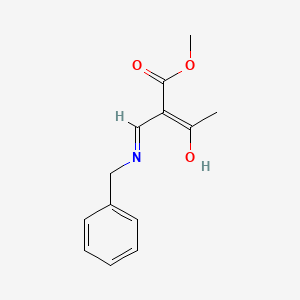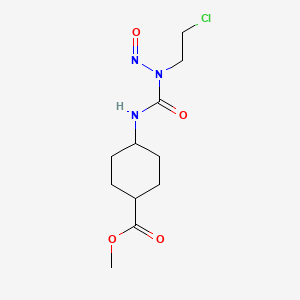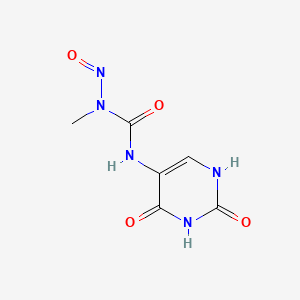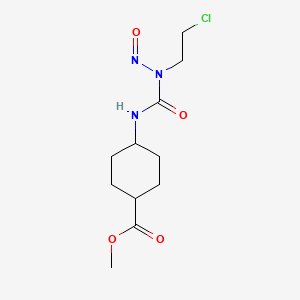
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C11H14BrNO5. This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a benzamide structure with two hydroxyethyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, followed by the reaction with ethylene oxide or a similar hydroxyethylating agent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and hydroxyethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced benzamides, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but with carboxylic acid functionality instead of the benzamide group.
4-Bromo-3,5-dimethyl-benzamide: Similar in structure but with methyl groups instead of hydroxyethyl groups.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Similar in structure but with additional bromine atoms.
Uniqueness
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide is unique due to its combination of bromine, hydroxyl, and hydroxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
60679-72-3 |
|---|---|
Formule moléculaire |
C11H14BrNO5 |
Poids moléculaire |
320.14 g/mol |
Nom IUPAC |
4-bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C11H14BrNO5/c12-10-8(16)5-7(6-9(10)17)11(18)13(1-3-14)2-4-15/h5-6,14-17H,1-4H2 |
Clé InChI |
WFBOGRVLTDVBOL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)Br)O)C(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


